molecular formula C15H13N3O4S2 B2646990 2-(4-(methylsulfonyl)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 942008-72-2

2-(4-(methylsulfonyl)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2646990
CAS No.: 942008-72-2
M. Wt: 363.41
InChI Key: GTUISIWMBVULDV-UHFFFAOYSA-N
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Description

2-(4-(methylsulfonyl)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methylsulfonyl phenyl group and a thiophenyl oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the thiophen-2-yl group: This step involves the coupling of the thiophene ring to the oxadiazole core, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the methylsulfonyl phenyl group: This can be done through a nucleophilic substitution reaction where the phenyl group is introduced to the oxadiazole ring.

    Final acetamide formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-(methylsulfonyl)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(4-(methylsulfonyl)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential as a drug candidate targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(methylsulfonyl)phenyl)benzimidazole: Another compound with a methylsulfonyl phenyl group, known for its selective inhibition of cyclooxygenase-2 (COX-2).

    2-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole: A simpler analog without the thiophen-2-yl group.

Uniqueness

2-(4-(methylsulfonyl)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of both the thiophen-2-yl and oxadiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c1-24(20,21)11-6-4-10(5-7-11)9-13(19)16-15-18-17-14(22-15)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUISIWMBVULDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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